Thermodynamic Stability Ranking: 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole and 1,2,4-Oxadiazole
Quantum mechanical calculations at the B3LYP/6-311+G** level indicate that 1,3,4-oxadiazole is the most stable oxadiazole isomer. 1,2,5-Oxadiazole exhibits lower relative stability compared to 1,3,4-oxadiazole, a difference attributed to variations in aromatic stabilization energy (ASE) and HOMO-LUMO gaps [1]. This stability ranking informs the choice of scaffold for reactions requiring controlled ring-opening or resistance to degradation under acidic/basic conditions.
| Evidence Dimension | Relative thermodynamic stability |
|---|---|
| Target Compound Data | 1,2,5-Oxadiazole: lower stability |
| Comparator Or Baseline | 1,3,4-Oxadiazole: highest stability |
| Quantified Difference | Qualitative ranking: 1,3,4-oxadiazole > 1,2,5-oxadiazole ≈ 1,2,4-oxadiazole > 1,2,3-oxadiazole (unstable) |
| Conditions | DFT calculation (B3LYP/6-311+G**), gas phase |
Why This Matters
This differential stability affects the choice of oxadiazole isomer for applications requiring either robust ring integrity (1,3,4) or a more reactive, synthetically versatile scaffold (1,2,5) that can undergo controlled transformations.
- [1] Karimi, M. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 2016, 4, 15-22. View Source
